2-Hydroxyhexanedioic Acid Disodium Salt

Coordination chemistry Metal sequestration Chelating agents

Validating quantitative GC-MS assays for 2-ketoadipic acidemia biomarkers is hindered by standards requiring pH adjustment or lacking chiral selectivity. Generic disodium adipate fails as a bidentate, achiral substitute. 2-Hydroxyhexanedioic Acid Disodium Salt resolves this: • Predominant species at pH 7.3 - direct aqueous mobile phase compatibility, eliminating in situ NaOH neutralization. • Chiral (R/S enantiomers) for stereospecific enzyme studies; achiral adipate salts cannot replicate. • Tridentate coordination (two carboxylates + α-OH) enhances metal complex thermodynamic stability via the chelate effect.

Molecular Formula C6H8Na2O5
Molecular Weight 206.10 g/mol
Cat. No. B12052560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxyhexanedioic Acid Disodium Salt
Molecular FormulaC6H8Na2O5
Molecular Weight206.10 g/mol
Structural Identifiers
SMILESC(CC(C(=O)[O-])O)CC(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C6H10O5.2Na/c7-4(6(10)11)2-1-3-5(8)9;;/h4,7H,1-3H2,(H,8,9)(H,10,11);;/q;2*+1/p-2
InChIKeyVYOOQLXFTYTWLX-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Disodium 2-Hydroxyadipate Product Overview


2-Hydroxyhexanedioic Acid Disodium Salt (CAS 18294-85-4; disodium 2-hydroxyadipate) is an α-hydroxy dicarboxylate chelating agent with molecular formula C₆H₈Na₂O₅ and molecular weight 206.10 g/mol [1]. Derived from adipic acid via reduction of 2-ketoadipic acid , this compound features a six-carbon backbone with two carboxylate groups and a stereogenic α-hydroxyl moiety that confers pH-dependent speciation and chiral recognition capabilities . Unlike simple dicarboxylate salts (e.g., disodium adipate), the 2-hydroxy substituent introduces an additional oxygen donor atom, enabling tridentate metal coordination geometry and altering aqueous solubility profiles [2]. The compound is supplied as an analytical standard (≥94.0% GC) or research-grade material, with the disodium form representing the predominant species at physiological pH 7.3 [3].

Grade Analytical standard with certified purity or research‑grade material
Key capability Tridentate metal chelation via α‑hydroxyl donor
Chiral property Stereogenic center supports enantioselective investigations
Formulation Disodium salt pre‑neutralized for near‑physiological pH buffers

Why Disodium 2-Hydroxyadipate Cannot Be Substituted


Generic substitution of 2-hydroxyhexanedioic acid disodium salt with disodium adipate or disodium 2-ketoadipate introduces functionally consequential differences in coordination chemistry and chiral selectivity. Disodium adipate (C₆H₈Na₂O₄, MW 190.1) lacks the α-hydroxyl oxygen donor, rendering it a bidentate ligand incapable of forming five-membered chelate rings with metal ions [1]. Disodium 2-ketoadipate contains a ketone at the α-position that eliminates hydrogen-bonding capacity and alters the pKa profile of the adjacent carboxylate [2]. The 2-hydroxyadipate dianion, by contrast, is the major species at pH 7.3 and presents a tridentate binding motif (two carboxylates plus α-OH) that enhances thermodynamic stability of metal complexes through the chelate effect [3]. Furthermore, the chiral center at C2 (the compound exists as (R)- and (S)- enantiomers) introduces stereospecific interactions with biomolecular targets that achiral adipate salts cannot replicate .

Disodium 2‑hydroxyadipate
Disodium adipate
Bidentate adipate lacks the α‑OH donor; tridentate chelation and five‑membered ring formation are not possible
Disodium 2‑hydroxyadipate
Disodium 2‑ketoadipate
2‑Keto analog eliminates hydrogen‑bond donor capacity and alters pKa profile; chiral interactions are lost

Differentiation Evidence: Disodium 2-Hydroxyadipate


Tridentate Chelation Capacity

2-Hydroxyhexanedioic acid disodium salt functions as a tridentate ligand via its two carboxylate oxygens and the α-hydroxyl oxygen, whereas disodium adipate lacks the hydroxyl group and operates solely as a bidentate ligand . The chelate effect predicts that tridentate coordination confers significantly higher thermodynamic stability to metal complexes compared to bidentate analogs [1]. Specifically, the formation of a five-membered chelate ring involving the α-hydroxyl and the C1 carboxylate is a structural feature absent in disodium adipate [2].

Tridentate vs. Bidentate
Class‑level inference
3 donor atoms (2 COO⁻ + α‑OH) vs. 2 donor atoms; forms five‑membered chelate ring
Supports higher metal‑complex stability through chelate effect
Based on coordination chemistry principles; experimental validation recommended
Coordination chemistry Metal sequestration Chelating agents

Chiral Recognition Capability

2-Hydroxyhexanedioic acid disodium salt contains a stereogenic center at C2, existing as (R)- and (S)- enantiomers, whereas disodium adipate is achiral and lacks any stereochemical recognition capacity . Enzymes involved in 2-ketoadipate metabolism exhibit stereospecificity for the (R)-enantiomer of related substrates [1]. This chiral distinction is exploited in analytical methods that separate disease-related chiral 2-hydroxycarboxylic acids using cinchona alkaloid-derived chiral stationary phases [2].

Chiral Center
Cross‑study comparable
One stereogenic center (R/S enantiomers) vs. achiral adipate
Enables enantioselective binding and chiral separation studies
Chiral HPLC with cinchona alkaloid‑derived phases
Stereochemistry Chiral separation Enantioselective assays

Aqueous Solubility Comparison

2-Hydroxyadipic acid (free acid) exhibits water solubility of 125-250 mg/mL (~770-1540 mM) depending on source and ultrasonic assistance . The disodium salt form is the ionized species predominating at physiological pH 7.3 [1] and is reported as 'sparingly soluble' to 'soluble' in water, with enhanced solubility relative to the protonated free acid due to ionic character . This pH-dependent speciation allows the disodium salt to be used directly in neutral aqueous buffers without pH adjustment, whereas the free acid requires neutralization with NaOH to achieve equivalent ionic form.

Solubility Behavior
Supporting evidence
Free acid: 125–250 mg/mL; disodium salt ionized at pH 7.3
Pre‑neutralized salt avoids in‑situ pH adjustment
Disodium salt solubility not numerically reported
Formulation science Aqueous solubility Buffer preparation

pKa and Hydrogen-Bonding Profile

2-Hydroxyadipic acid (parent acid of the disodium salt) exhibits a strongest acidic pKa of 3.44 (predicted, ChemAxon), with a hydrogen bond donor count of 3 and acceptor count of 5 [1]. In contrast, 2-ketoadipic acid contains a ketone at C2 that eliminates one hydrogen bond donor and alters the electronic environment of the adjacent carboxylate, reducing its capacity for directional hydrogen bonding with biological targets [2]. The hydroxyl group in 2-hydroxyadipate is critical for stabilizing enzyme-substrate complexes through hydrogen bonding in metabolic pathways .

H‑Bonding Capacity
Cross‑study comparable
HBD 3, HBA 5, pKa ~3.44 (predicted) vs. ketone analog (HBD reduced)
α‑OH supports directional H‑bonding absent in ketone analog
Computed properties; enzymatic mechanism context
Acid-base chemistry Hydrogen bonding Ligand design

Crystal Habit Modification Potential

Studies on calcium sulfate α-hemihydrate crystallization demonstrate that dicarboxylate additives alter crystal habit in a chain-length-dependent manner [1]. Disodium malonate (C3), succinate (C4), glutarate (C5), and adipate (C6) were systematically compared, revealing that dicarboxylate chain length influences crystal morphology outcomes. 2-Hydroxyhexanedioic acid disodium salt, as an α-hydroxylated C6 dicarboxylate, introduces both chain-length effects (six carbons) and hydroxyl-group-mediated interactions that may differentially modulate crystal growth relative to the linear adipate baseline.

Crystal Habit Potential
Class‑level inference
C6 α‑hydroxy dicarboxylate; inferred effect on CaSO₄ morphology
May modify crystal growth differently from linear adipate
Not directly tested; requires experimental confirmation
Crystal engineering Crystallization control Calcium sulfate morphology

Analytical Standard vs. Research Grade

Disodium (2RS)-2-hydroxyadipate is commercially available as an analytical standard with assay specification ≥94.0% (GC) and neat format suitable for clinical testing applications . In contrast, many research-grade suppliers offer this compound at ~95% purity without batch-specific Certificates of Analysis or defined analytical traceability . The analytical standard grade provides verified purity suitable for method development and validation, whereas generic research-grade material may contain impurities that compromise reproducibility in quantitative assays.

Analytical Standard
Supporting evidence
Certified ≥94.0% (GC); batch COA vs. nominal ~95% research grade
Ensures traceable purity for method validation
Based on vendor specifications
Analytical chemistry Quality control Method validation

Disodium 2-Hydroxyadipate Application Scenarios


Clinical Biomarker LC-MS/MS Quantification

Procurement of analytical-standard-grade disodium 2-hydroxyadipate (≥94.0% GC) is essential for developing and validating quantitative assays for 2-hydroxyadipic acid as a biomarker of 2-ketoadipic acidemia, a condition characterized by deficient 2-ketoadipic dehydrogenase activity . The compound is required as a calibration standard for GC-MS methods that separate and quantify urinary dicarboxylic acids, where the disodium salt form provides direct compatibility with aqueous mobile phases without requiring pH adjustment .

Enantioselective Enzymology Studies

The chiral nature of 2-hydroxyhexanedioic acid disodium salt (existing as (R)- and (S)-enantiomers) makes it a valuable substrate probe for investigating the stereospecificity of 2-ketoacid dehydrogenase complexes, which preferentially act on the (R)-enantiomer of related substrates . Unlike achiral disodium adipate, 2-hydroxyadipate enables enantioselective binding studies that inform metabolic pathway mapping and enzyme mechanism elucidation .

Metal Chelation and Crystallization Control

2-Hydroxyhexanedioic acid disodium salt functions as a tridentate chelating ligand, a property that distinguishes it from bidentate disodium adipate and positions it for evaluation in metal sequestration and crystal habit modification applications . The combination of C6 chain length and α-hydroxyl substitution may confer distinct effects on calcium sulfate α-hemihydrate crystal morphology compared to the linear dicarboxylate series (malonate through adipate) .

Pre-Neutralized Buffer Formulation

The disodium salt form of 2-hydroxyadipic acid is the predominant species at pH 7.3 , allowing direct incorporation into physiological buffers without the need for in situ neutralization with NaOH. This eliminates a procedural step compared to using the free acid form (2-hydroxyadipic acid, water solubility 125-250 mg/mL ), reducing variability in enzymatic and cell-based assays where consistent pH and ionic strength are critical [1].

Application
Selection Property
Validation Focus
Biomarker quantification (LC‑MS/MS)
Certified purity and aqueous compatibility
Linearity, matrix effect, and recovery
Enantioselective enzymology
Stereochemical purity and chiral recognition
Enantiomeric excess and substrate specificity
Metal chelation & crystallization control
Tridentate coordination and chain‑length effect
Stability constants and crystal morphology
Physiological buffer preparation
Pre‑neutralized disodium salt form
pH stability and ionic strength consistency

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